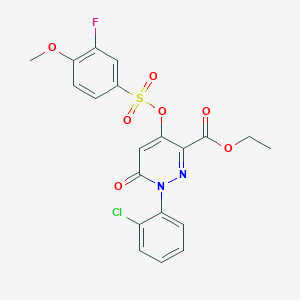
Ethyl 1-(2-chlorophenyl)-4-(((3-fluoro-4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(2-chlorophenyl)-4-(((3-fluoro-4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C20H16ClFN2O7S and its molecular weight is 482.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl 1-(2-chlorophenyl)-4-(((3-fluoro-4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be represented as follows:
It features a pyridazine core substituted with a chlorophenyl group, a sulfonate moiety, and an ethyl ester group. The presence of fluorine and methoxy groups suggests potential interactions with biological targets.
Biological Activity Overview
The biological activity of the compound can be categorized into various pharmacological effects:
- Antitumor Activity : Preliminary studies indicate that compounds similar to this structure exhibit significant cytotoxic effects against various cancer cell lines. For instance, related pyridazine derivatives have shown promising results in inhibiting the growth of human tumor cells, including those derived from pancreatic and colorectal cancers .
- Antimicrobial Properties : Compounds with similar structural motifs have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The sulfonate group is often associated with enhanced solubility and bioavailability, which may contribute to the observed antibacterial effects .
- Anti-inflammatory Effects : Some derivatives have been tested for anti-inflammatory properties, showing potential in reducing inflammation markers in vitro and in vivo models .
Structure-Activity Relationships (SAR)
The SAR studies highlight the importance of specific functional groups in determining the biological efficacy of the compound:
- Chlorophenyl Group : The presence of the 2-chlorophenyl moiety is crucial for enhancing antitumor activity, likely due to its ability to interact with cellular receptors involved in proliferation pathways.
- Fluoro and Methoxy Substituents : These groups may enhance lipophilicity and facilitate better penetration through cellular membranes, increasing the compound's overall bioactivity .
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Antitumor Efficacy : A study evaluating a series of pyridazine derivatives found that modifications at the 4-position significantly influenced cytotoxicity against various cancer cell lines. The most active compound exhibited an IC50 value in the low micromolar range .
- Antimicrobial Testing : In vitro testing against Staphylococcus aureus and Escherichia coli revealed that compounds with similar sulfonate functionalities exhibited minimum inhibitory concentrations (MIC) as low as 15.62 µg/mL, indicating strong antibacterial potential .
- In Vivo Models : Animal studies demonstrated that certain derivatives could reduce tumor size significantly compared to control groups when administered at therapeutic doses .
Data Table of Biological Activities
Propriétés
IUPAC Name |
ethyl 1-(2-chlorophenyl)-4-(3-fluoro-4-methoxyphenyl)sulfonyloxy-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O7S/c1-3-30-20(26)19-17(11-18(25)24(23-19)15-7-5-4-6-13(15)21)31-32(27,28)12-8-9-16(29-2)14(22)10-12/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMLLESLCYNCQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC(=C(C=C2)OC)F)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














